molecular formula C12H14FNO B13642090 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol

6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol

Katalognummer: B13642090
Molekulargewicht: 207.24 g/mol
InChI-Schlüssel: CCLPSVVZMVQUAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a fluorophenyl group and an azabicycloheptane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol can be achieved through several synthetic routes. One common method involves the intramolecular cycloaddition of 1,6-enyne-derived ketenimine, catalyzed by copper (I) to form the strained and bridged bicyclic system . This reaction provides a straightforward approach to synthesizing structurally diverse and strained bicyclic compounds with good yields and moderate to excellent diastereoselectivities.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for studying biological pathways and interactions due to its unique structural properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: It is used in the development of new materials and as a precursor for synthesizing other valuable compounds.

Wirkmechanismus

The mechanism of action of 6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to the presence of the fluorophenyl group and the azabicycloheptane structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H14FNO

Molekulargewicht

207.24 g/mol

IUPAC-Name

6-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol

InChI

InChI=1S/C12H14FNO/c13-11-3-1-8(2-4-11)12(15)9-5-10(12)7-14-6-9/h1-4,9-10,14-15H,5-7H2

InChI-Schlüssel

CCLPSVVZMVQUAK-UHFFFAOYSA-N

Kanonische SMILES

C1C2CNCC1C2(C3=CC=C(C=C3)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.